molecular formula C7H12N2O2 B12665690 Butan-2-one O-((vinylamino)carbonyl)oxime CAS No. 84100-24-3

Butan-2-one O-((vinylamino)carbonyl)oxime

Cat. No.: B12665690
CAS No.: 84100-24-3
M. Wt: 156.18 g/mol
InChI Key: LMYJMOOCCAZUDF-TWGQIWQCSA-N
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Description

Butan-2-one O-((vinylamino)carbonyl)oxime is a chemical compound with the molecular formula C7H12N2O2 It is known for its unique structure, which includes a butan-2-one backbone with an oxime group and a vinylamino carbonyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butan-2-one O-((vinylamino)carbonyl)oxime typically involves the reaction of butan-2-one oxime with vinyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced technologies and equipment ensures efficient synthesis and high-quality output. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Butan-2-one O-((vinylamino)carbonyl)oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The vinylamino carbonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Butan-2-one O-((vinylamino)carbonyl)oxime has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Butan-2-one O-((vinylamino)carbonyl)oxime involves its interaction with molecular targets and pathways in biological systems. The oxime group can form stable complexes with metal ions, influencing various biochemical processes. The vinylamino carbonyl group can participate in covalent bonding with biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Butan-2-one O-((vinylamino)carbonyl)oxime can be compared with other similar compounds, such as:

    Butan-2-one oxime: Lacks the vinylamino carbonyl group, resulting in different chemical properties and reactivity.

    Vinyl isocyanate derivatives: These compounds have similar vinylamino carbonyl groups but differ in their backbone structure.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

84100-24-3

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

[(Z)-butan-2-ylideneamino] N-ethenylcarbamate

InChI

InChI=1S/C7H12N2O2/c1-4-6(3)9-11-7(10)8-5-2/h5H,2,4H2,1,3H3,(H,8,10)/b9-6-

InChI Key

LMYJMOOCCAZUDF-TWGQIWQCSA-N

Isomeric SMILES

CC/C(=N\OC(=O)NC=C)/C

Canonical SMILES

CCC(=NOC(=O)NC=C)C

Origin of Product

United States

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